![molecular formula C20H21N7OS B6458214 6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine CAS No. 2548977-35-9](/img/structure/B6458214.png)
6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine
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Description
6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine is a useful research compound. Its molecular formula is C20H21N7OS and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine is 407.15282949 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : The compound has been studied as a potential α1-AR antagonist. Specifically, derivatives like 2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole showed affinity for α1-ARs, making them promising candidates for conditions like cardiac hypertrophy, hypertension, and benign prostate hyperplasia .
- Application : It was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B , demonstrating its versatility in synthetic chemistry .
- Application : The compound was employed in the synthesis of a furocoumarin derivative. The approach utilized readily available starting materials and avoided complex purification steps .
- Application : The compound is listed in ChEBI as a piperazine derivative . Its inclusion highlights its relevance in biological research.
- Application : Given its affinity for α1-ARs, the compound is a potential lead for CNS drug discovery. Researchers explore its effects on neurodegenerative and psychiatric disorders .
Alpha1-Adrenergic Receptor Antagonists
Hydromethylation and Total Synthesis
Furocoumarin Synthesis
Chemical Entities of Biological Interest (ChEBI)
CNS Drug Discovery
Structure Confirmation
properties
IUPAC Name |
2-(2-methoxyphenyl)-5-[1-(7-methylpurin-6-yl)piperidin-4-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7OS/c1-26-12-23-17-16(26)18(22-11-21-17)27-9-7-13(8-10-27)19-24-25-20(29-19)14-5-3-4-6-15(14)28-2/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDFHIQHRWVQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCC(CC3)C4=NN=C(S4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine |
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